Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC15659143
Molecular Formula: C26H29NO5S
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29NO5S |
|---|---|
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | diethyl 1-(4-ethoxyphenyl)-4-(4-methylsulfanylphenyl)-4H-pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C26H29NO5S/c1-5-30-20-12-10-19(11-13-20)27-16-22(25(28)31-6-2)24(23(17-27)26(29)32-7-3)18-8-14-21(33-4)15-9-18/h8-17,24H,5-7H2,1-4H3 |
| Standard InChI Key | ZKMPXZKXNJZYQT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)SC)C(=O)OCC |
Introduction
Table: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H25NO4S |
| Molecular Weight | ~411.52 g/mol |
| Functional Groups | Ester, Ether, Sulfanyl |
| Core Structure | Dihydropyridine |
| Solubility | Likely soluble in organic solvents |
Synthesis
The synthesis of dihydropyridine derivatives typically involves a modified Hantzsch reaction. This multicomponent reaction includes:
-
A β-ketoester (e.g., ethyl acetoacetate).
-
An aldehyde (e.g., 4-ethoxybenzaldehyde).
-
An ammonium source (e.g., ammonium acetate).
General Reaction Scheme:
For this specific compound:
-
The starting materials would include 4-ethoxybenzaldehyde, 4-(methylsulfanyl)benzaldehyde, and two equivalents of ethyl acetoacetate.
-
Reaction conditions typically involve reflux in ethanol with a catalytic amount of acid or base.
Table: Hypothetical Applications Based on Structural Analogs
| Application Area | Rationale |
|---|---|
| Cardiovascular Therapy | Calcium channel blocking activity. |
| Neuroprotection | Ability to cross blood-brain barrier; antioxidant properties of sulfanyl group. |
| Antioxidant Activity | Presence of electron-rich aromatic systems and sulfur atom. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume